molecular formula C21H20N4 B5385807 (Z)-3-(1H-benzimidazol-2-yl)-2-(4-piperidin-1-ylphenyl)prop-2-enenitrile

(Z)-3-(1H-benzimidazol-2-yl)-2-(4-piperidin-1-ylphenyl)prop-2-enenitrile

Cat. No.: B5385807
M. Wt: 328.4 g/mol
InChI Key: KGRCURHJPUJDHG-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(1H-benzimidazol-2-yl)-2-(4-piperidin-1-ylphenyl)prop-2-enenitrile is a synthetic organic compound that features a benzimidazole moiety linked to a piperidine-substituted phenyl group through a propenenitrile bridge. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1H-benzimidazol-2-yl)-2-(4-piperidin-1-ylphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Piperidine Group: The piperidine group can be introduced via a nucleophilic substitution reaction using a halogenated phenyl derivative and piperidine.

    Formation of Propenenitrile Bridge: The final step involves the formation of the propenenitrile bridge through a Knoevenagel condensation reaction between the benzimidazole derivative and the piperidine-substituted phenylacetonitrile under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The phenyl and piperidine groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Pharmacology: Potential use as a lead compound in drug discovery for targeting specific enzymes or receptors.

    Biological Probes: Use as a fluorescent probe for studying biological processes.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (Z)-3-(1H-benzimidazol-2-yl)-2-(4-piperidin-1-ylphenyl)prop-2-enenitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The benzimidazole moiety often plays a crucial role in binding to the active site of enzymes or receptors, while the piperidine group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(1H-benzimidazol-2-yl)-2-phenylprop-2-enenitrile: Lacks the piperidine group, potentially resulting in different biological activity.

    (Z)-3-(1H-benzimidazol-2-yl)-2-(4-morpholin-1-ylphenyl)prop-2-enenitrile: Contains a morpholine group instead of piperidine, which may alter its pharmacological profile.

Uniqueness

The presence of the piperidine group in (Z)-3-(1H-benzimidazol-2-yl)-2-(4-piperidin-1-ylphenyl)prop-2-enenitrile may confer unique binding properties and biological activities compared to similar compounds. This structural feature can enhance its potential as a lead compound in drug discovery and other applications.

Properties

IUPAC Name

(Z)-3-(1H-benzimidazol-2-yl)-2-(4-piperidin-1-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c22-15-17(14-21-23-19-6-2-3-7-20(19)24-21)16-8-10-18(11-9-16)25-12-4-1-5-13-25/h2-3,6-11,14H,1,4-5,12-13H2,(H,23,24)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRCURHJPUJDHG-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=CC3=NC4=CC=CC=C4N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)/C(=C/C3=NC4=CC=CC=C4N3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.